4-(3-Methylpiperidin-1-yl)aniline
Description
4-(3-Methylpiperidin-1-yl)aniline is a substituted aniline derivative characterized by a 3-methylpiperidinyl group attached to the para position of the aniline ring. Its molecular formula is C₁₂H₁₇N₂, with a molecular weight of 189.28 g/mol . The compound’s structure combines the aromatic amine moiety with a piperidine ring, conferring unique electronic and steric properties. Piperidine derivatives are widely explored in medicinal chemistry due to their bioactivity, and the methyl group at the 3-position of the piperidine ring may influence conformational flexibility and binding interactions.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVMWFMUDURMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of 4-(3-Methylpiperidin-1-yl)aniline and its analogs:
Structural and Electronic Effects
- Substituent Position: The para-substituted piperidine/piperazine derivatives (e.g., this compound) exhibit distinct electronic profiles compared to meta-substituted analogs like 3-chloro-4-(4-methylpiperidin-1-yl)aniline. The para position maximizes resonance stabilization of the aniline’s amino group, while meta substituents (e.g., Cl, OCH₃) introduce steric and electronic perturbations .
- In contrast, the imidazole ring in 4-(1H-Imidazol-1-yl)aniline introduces aromaticity and π-stacking capabilities, which may favor interactions with biological receptors .
Physicochemical Properties
- Lipophilicity : Chlorine and methyl groups enhance lipophilicity (e.g., 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, logP ~2.5 estimated), whereas sulfonyl and imidazole groups reduce it .
- Melting Points : Imidazole-containing analogs exhibit higher melting points (143–147°C) due to strong intermolecular interactions, while methylene-spaced derivatives (e.g., 4-[(3-Methylpiperidin-1-yl)methyl]aniline) may have lower melting points due to conformational flexibility .
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